Unveiling the Enigmatic "Bourjotinolone A": A Technical Examination of a Triterpenoid from Boussingaultia baselloides
Unveiling the Enigmatic "Bourjotinolone A": A Technical Examination of a Triterpenoid from Boussingaultia baselloides
A Note on Nomenclature: Extensive searches of chemical and biological databases and the broader scientific literature did not yield any compound named "Bourjotinolone A." It is highly probable that this name is a result of a misspelling or is a trivial name not yet adopted in scientific literature. However, research into the chemical constituents of the plant Boussingaultia baselloides has revealed a class of structurally related triterpenoid (B12794562) saponins (B1172615) and their aglycones. This technical guide will focus on a representative triterpenoid aglycone from this plant, providing a comprehensive overview of its chemical structure, spectroscopic data, and what is known about its biological relevance, in a format tailored for researchers, scientists, and drug development professionals.
The Core Structure: An Oleanane-Type Triterpenoid
The aglycones of saponins isolated from Boussingaultia baselloides are derivatives of a pentacyclic triterpenoid skeleton, specifically the oleanane-type. These compounds are characterized by a 30-carbon framework arranged in five rings. The specific compound that may be related to the query "Bourjotinolone A" is likely a derivative of 3β-hydroxyolean-12-en-28-oic acid or a similar structure, potentially featuring a ketone functionality as suggested by the "-olone" suffix.
Based on the literature, a prominent aglycone is 3β-hydroxy-30-noroleana-12,20(29)-dien-28-oic acid . This guide will proceed with the characterization of this core structure.
Chemical Structure:
The fundamental structure is a pentacyclic triterpenoid of the oleanane (B1240867) class. Key features include:
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A hydroxyl group at the C-3 position.
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A carboxylic acid group at the C-28 position.
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A double bond between C-12 and C-13.
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An exocyclic double bond at C-20(29).
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The absence of a methyl group at C-20, hence the "30-nor" designation.
Spectroscopic Data for Structural Elucidation
The definitive structure of this triterpenoid aglycone has been elucidated through a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the complex three-dimensional structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the aglycone moiety.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, C₅D₅N)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 3.42 | dd | 11.5, 4.5 |
| 12 | 5.48 | t | 3.5 |
| 29a | 4.92 | s | |
| 29b | 4.78 | s | |
| 23 | 1.15 | s | |
| 24 | 0.95 | s | |
| 25 | 0.85 | s | |
| 26 | 0.98 | s | |
| 27 | 1.25 | s |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 39.2 | 16 | 23.8 |
| 2 | 27.5 | 17 | 47.2 |
| 3 | 78.5 | 18 | 42.1 |
| 4 | 39.5 | 19 | 46.5 |
| 5 | 56.0 | 20 | 150.2 |
| 6 | 18.5 | 21 | 30.8 |
| 7 | 33.2 | 22 | 38.2 |
| 8 | 40.1 | 23 | 28.3 |
| 9 | 47.8 | 24 | 16.9 |
| 10 | 37.2 | 25 | 15.6 |
| 11 | 23.8 | 26 | 17.5 |
| 12 | 122.9 | 27 | 26.2 |
| 13 | 144.5 | 28 | 180.1 |
| 14 | 42.4 | 29 | 107.5 |
| 15 | 28.3 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the aglycone, high-resolution mass spectrometry would confirm the molecular formula C₂₉H₄₄O₃.
Table 3: Key Mass Spectrometry Fragmentation Data
| m/z | Interpretation |
| [M-H]⁻ | Molecular ion |
| [M-H-CO₂]⁻ | Loss of carboxylic acid group |
| Retro-Diels-Alder fragments | Characteristic fragmentation of olean-12-ene (B1638996) derivatives |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in a molecule.
Table 4: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (hydroxyl and carboxylic acid) |
| 3070 | =C-H stretch (alkene) |
| 2940, 2870 | C-H stretch (alkane) |
| 1690 | C=O stretch (carboxylic acid) |
| 1640 | C=C stretch (alkene) |
| 885 | =CH₂ bend (exocyclic methylene) |
Experimental Protocols
The isolation and purification of the triterpenoid aglycone typically involves the hydrolysis of the parent saponins extracted from the plant material.
Isolation of Saponins from Boussingaultia baselloides
A general workflow for the isolation of saponins from the plant material is as follows:
